molecular formula C10H15N3O B2678406 4-(4,6-Dimethylpyrimidin-2-yl)morpholine CAS No. 7749-51-1

4-(4,6-Dimethylpyrimidin-2-yl)morpholine

Cat. No.: B2678406
CAS No.: 7749-51-1
M. Wt: 193.25
InChI Key: KVFPMWGCNMMRGR-UHFFFAOYSA-N
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Description

4-(4,6-Dimethylpyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C10H15N3O. It is a heterocyclic compound containing both pyrimidine and morpholine rings. This compound is known for its versatile applications in various fields, including drug discovery, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)morpholine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with morpholine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethylpyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(4,6-Dimethylpyrimidin-2-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-Dimethylpyrimidin-2-yl)piperidine: Similar structure but with a piperidine ring instead of morpholine.

    4-(4,6-Dimethylpyrimidin-2-yl)thiomorpholine: Contains a sulfur atom in the morpholine ring.

    4-(4,6-Dimethylpyrimidin-2-yl)oxazoline: Features an oxazoline ring instead of morpholine.

Uniqueness

4-(4,6-Dimethylpyrimidin-2-yl)morpholine is unique due to its combination of the pyrimidine and morpholine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-7-9(2)12-10(11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFPMWGCNMMRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of morpholinoformamidine hydrobromide (2.0 g, 9.52 mmol) in ethanol (6 ml) potassium tert-butoxide (1.068 g, 9.52 mmol) then acetylacetone (2 ml, 20 mmol) were added. The reaction mixture was flashed with argon, sealed in the Emrys process vial and heated under microwave irradiation at 140° C. for 5 min. After cooling it was quenched with ethyl acetate (50 ml), filtered via plug of SiO2 (5 g) and eluted with ethyl acetate. Volatiles were removed in vacuo at 70° C. to furnish 1.65 g of pale brown oil that solidified overnight. Yield 90%. LC-MS (m/z) 193.9 (MH+); tR=0.71. 1H NMR (500 MHz, DMSO-d6): 2.23 (s, 6H), 3.62 (m, 4H), 3.67 (m, 4H), 6.44 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
90%

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